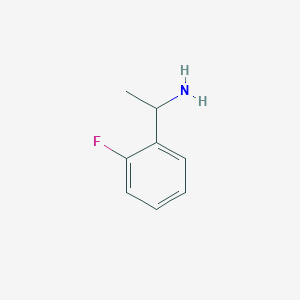

1-(2-Fluorophenyl)ethylamine

概要

説明

1-(2-Fluorophenyl)ethylamine is an organic compound with the molecular formula C8H10FN It is a chiral molecule, meaning it has a non-superimposable mirror image, and exists in two enantiomeric forms: (S)-1-(2-Fluorophenyl)ethylamine and ®-1-(2-Fluorophenyl)ethylamine

作用機序

Target of Action

The primary target of 1-(2-Fluorophenyl)ethylamine is the enzyme ω-transaminase . This enzyme plays a crucial role in the synthesis of chiral amines, which are important building blocks in pharmaceutical synthesis .

Mode of Action

This compound interacts with its target, ω-transaminase, through a process known as biocatalysis . In a study, a novel ω-transaminase (PfTA) was isolated from Pseudogulbenkiania ferrooxidans and was subjected to semi-rational design to obtain a variant with enhanced enzyme activity . This variant, Y168R/R416Q, exhibited the ability to catalyze the synthesis of (S)-1-(2-fluorophenyl)ethylamine from 2-fluorophenone .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the conversion of 2-fluorophenone to (S)-1-(2-fluorophenyl)ethylamine, catalyzed by the ω-transaminase enzyme . This process is part of the broader class of reactions involving the transfer of an amino group from one molecule to another, facilitated by transaminases.

Pharmacokinetics

The enzymatic activity of the y168r/r416q variant of ω-transaminase was found to be significantly enhanced compared to the wild type . This suggests that the compound may have good bioavailability due to efficient catalysis.

Result of Action

The result of the action of this compound is the production of (S)-1-(2-fluorophenyl)ethylamine from 2-fluorophenone . The reaction achieved a yield of 83.58% and an enantioselectivity exceeding 99% after a 10-hour reaction . This indicates that the compound is effective in its action.

Action Environment

The action of this compound is influenced by the environment in which the reaction takes place. The study mentioned earlier used molecular docking and structural simulation analysis to reveal that the primary factor contributing to the improved catalytic efficiency is the expansion of the enzyme’s active pocket and the alleviation of steric hindrance . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as the spatial configuration of the enzyme’s active site and the presence of other molecules that could cause steric hindrance.

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)ethylamine can be synthesized through several methods. One common approach involves the stereoselective alkylation of 2-fluorophenylethylamine. This process typically requires the use of a chiral auxiliary or catalyst to ensure the desired enantiomer is produced. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of ω-transaminases, which are enzymes that catalyze the transfer of an amino group from a donor to an acceptor molecule. This method is considered environmentally friendly and efficient, as it can produce high yields of the desired enantiomer with excellent enantioselectivity .

化学反応の分析

Types of Reactions: 1-(2-Fluorophenyl)ethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding imine or nitrile, depending on the reaction conditions and reagents used.

Reduction: Reduction of this compound can yield the corresponding amine or alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products:

Oxidation: Imine or nitrile derivatives.

Reduction: Primary amines or alcohols.

Substitution: Various substituted phenylethylamines.

科学的研究の応用

1-(2-Fluorophenyl)ethylamine has numerous applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antidepressant.

類似化合物との比較

1-(2-Fluorophenyl)ethylamine can be compared with other similar compounds, such as:

- 1-(2-Chlorophenyl)ethylamine

- 1-(4-Fluorophenyl)ethylamine

- 2-Fluorophenethylamine

- α-Methylbenzylamine

Uniqueness: this compound is unique due to the presence of the fluorine atom at the ortho position of the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with molecular targets .

生物活性

1-(2-Fluorophenyl)ethylamine, a member of the phenethylamine class, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fluorinated aromatic ring attached to an ethylamine moiety. Its molecular formula is , and it exists as two enantiomers due to the presence of a chiral center. The fluorine atom enhances lipophilicity, which may influence its biological interactions and pharmacokinetics .

Target Enzyme: ω-Transaminase

The primary target of this compound is the enzyme ω-transaminase , which plays a critical role in the synthesis of chiral amines. This enzyme catalyzes the conversion of 2-fluorophenone to (S)-1-(2-fluorophenyl)ethylamine through biocatalysis, significantly enhancing the efficiency of the synthesis process .

Biochemical Pathway:

- Substrate: 2-fluorophenone

- Enzyme: ω-transaminase

- Product: (S)-1-(2-fluorophenyl)ethylamine

Pharmacological Interactions

Research indicates that this compound interacts with various neurotransmitter receptors, particularly monoamine receptors. Its structural similarity to other phenethylamines suggests potential roles as a substrate or inhibitor at these sites. Modifications in the fluorine position can significantly alter binding affinities and biological responses, indicating its potential as a lead compound for drug design targeting central nervous system disorders.

Biological Activity

This compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antidepressant. Its stimulant effects may influence mood and cognition, making it a candidate for further pharmacological exploration .

Case Studies and Experimental Results

- Enzymatic Activity Enhancement:

-

Binding Affinity Studies:

- Investigations into the binding affinities of this compound at various receptors have shown that fluorination can enhance potency compared to non-fluorinated analogs. This characteristic is crucial for developing more effective therapeutic agents.

-

Synthesis Routes:

- Efficient synthetic routes have been developed using ω-transaminases, highlighting the compound's accessibility for research and potential applications in medicinal chemistry. These methods demonstrate the compound's versatility as a building block for more complex organic molecules.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Chemistry: As a building block in synthesizing complex organic molecules.

- Biology: As a precursor for biologically active molecules, including enzyme inhibitors and receptor agonists.

- Medicine: Investigated for therapeutic effects in neurological disorders.

- Industry: Used in producing fine chemicals and as an intermediate in various industrial products.

特性

IUPAC Name |

1-(2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWHJJUFVGEXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382043 | |

| Record name | 1-(2-Fluorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74788-44-6 | |

| Record name | 1-(2-Fluorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-1-(2-Fluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there interest in developing efficient synthetic routes for 1-(2-Fluorophenyl)ethylamine?

A1: this compound is a valuable chiral building block in pharmaceutical synthesis. [] This means it serves as a starting point for creating more complex molecules with potential therapeutic applications. Efficient and enantioselective synthesis of this compound is crucial for developing new drugs.

Q2: What novel approach has been explored for the synthesis of (S)-1-(2-fluorophenyl)ethylamine?

A2: Researchers have successfully utilized a genetically engineered ω-transaminase enzyme for the biocatalytic synthesis of (S)-1-(2-fluorophenyl)ethylamine. [] This enzyme, derived from Pseudogulbenkiania ferrooxidans, catalyzes the transfer of an amino group, offering a greener and potentially more efficient alternative to traditional chemical synthesis methods.

Q3: How does the introduced mutation in the ω-transaminase (Y168R/R416Q variant) improve its catalytic activity for (S)-1-(2-fluorophenyl)ethylamine synthesis?

A3: Molecular docking and structural simulation analyses suggest that the Y168R/R416Q mutation expands the enzyme's active site. [] This expansion reduces steric hindrance, allowing for better accommodation of the substrate, 2-fluorophenone, and leading to a significant increase in both enzyme activity and catalytic efficiency.

Q4: How has gas chromatography been used to study this compound?

A4: Gas chromatography, specifically using a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase, has proven effective in separating the enantiomers (mirror image forms) of this compound after its derivatization with trifluoroacetyl. [] This method enables researchers to analyze the purity of synthesized this compound and study the influence of factors like temperature on the separation efficiency.

Q5: What is the significance of achieving baseline resolution for the trifluoroacetyl-derivatized this compound in gas chromatography?

A5: Baseline resolution, as observed in the gas chromatography analysis, indicates a complete separation of the enantiomers of trifluoroacetyl-derivatized this compound. [] This complete separation is essential for obtaining enantiomerically pure compounds, which is crucial in pharmaceutical applications where different enantiomers can exhibit different biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。